

Using Tetradifon as an Analytical Reference Standard: Application Notes and Protocols

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Compound of Interest

Compound Name: Tetradifon

Cat. No.: B1682753

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Introduction

Tetradifon is a broad-spectrum organochlorine acaricide and insecticide.[1] Its primary mechanism of action involves the inhibition of mitochondrial ATP synthase, disrupting energy metabolism in target organisms.[2][3] As a reference standard, **Tetradifon** is crucial for the accurate quantification of its residues in various matrices, including agricultural products and environmental samples. These application notes provide detailed protocols for the analysis of **Tetradifon** using Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC), along with essential information on its chemical and physical properties.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **Tetradifon** is fundamental for its effective use as an analytical standard.

Property	Value	Reference
Chemical Name	1,2,4-Trichloro-5-(4-chlorophenyl)sulfonylbenzene	[4]
Synonyms	2,4,4',5-Tetrachlorodiphenyl sulfone, Tedion	
CAS Number	116-29-0	
Molecular Formula	C ₁₂ H ₆ Cl ₄ O ₂ S	
Molecular Weight	356.05 g/mol	
Appearance	White, crystalline powder	[No specific citation found]
Solubility (at 20°C)	Water: 0.078 mg/L Acetone: 67.3 g/L Dichloromethane: 297 g/L Ethyl Acetate: 67.3 g/L Hexane: 1.52 g/L Methanol: 3.46 g/L Xylene: 105 g/L	
Stability	Stable to heat and sunlight. Resistant to hydrolysis by acid or alkali.	

Experimental Protocols

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis

GC-MS/MS is a highly sensitive and selective method for the determination of **Tetradifon** residues in complex matrices.

3.1.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

- Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable).

- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Shake vigorously for 1 minute.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO_4 , 150 mg PSA, 150 mg C18).
 - Shake for 30 seconds.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
- Final Extract:
 - Take an aliquot of the supernatant for GC-MS/MS analysis.
 - The extract may be reconstituted in a suitable solvent like acetone/hexane (1:1 v/v) if necessary.

3.1.2. GC-MS/MS Instrumental Parameters

Parameter	Recommended Conditions
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injector Temperature	280 °C
Injection Volume	1 μ L (Splitless)
Carrier Gas	Helium
Oven Temperature Program	Initial 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Multiple Reaction Monitoring (MRM)

3.1.3. MRM Transitions for **Tetradifon**

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
355.9	228.9	10	50
355.9	159.0	18	50
226.9	198.9	18	50

Note: The precursor ion at m/z 355.9 represents the molecular ion [M]⁺•. The product ions are characteristic fragments used for quantification and confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is a robust and widely available technique for the quantification of **Tetradifon**, particularly for formulations or samples with higher concentrations.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

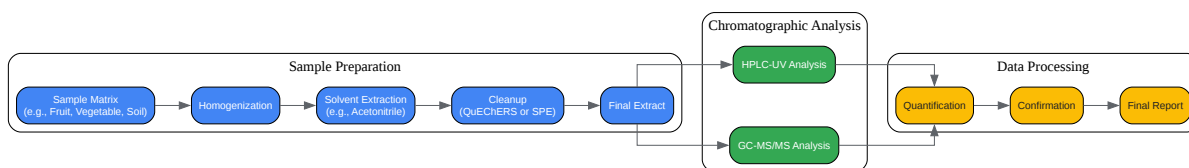
- **Extraction:** Extract the analyte from the sample matrix using an appropriate solvent such as acetonitrile or acetone.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing methanol followed by deionized water.
- **Sample Loading:** Load the sample extract onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with a solvent of low elution strength (e.g., water/acetonitrile mixture) to remove interferences.
- **Elution:** Elute **Tetradifon** from the cartridge with a suitable solvent like acetonitrile.
- **Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

3.2.2. HPLC Instrumental Parameters

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Detector	UV-Vis or Diode Array Detector (DAD)
Column	C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (80:20 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	25 °C
Detection Wavelength	254 nm

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of **Tetradifon** using chromatographic techniques.

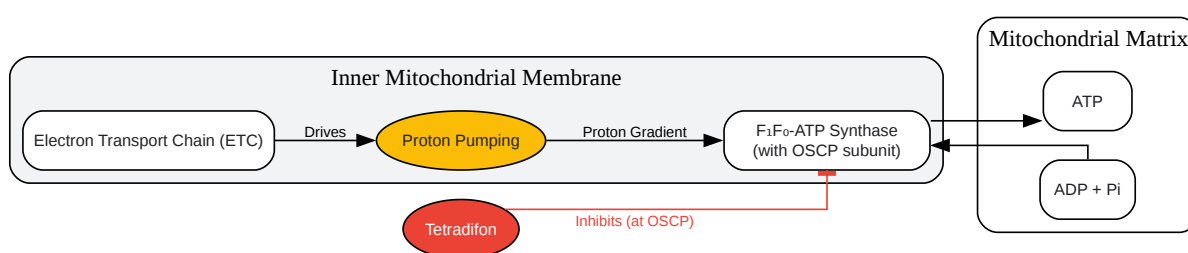


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Caption: General workflow for **Tetradifon** residue analysis.

Mechanism of Action: Inhibition of Mitochondrial Oxidative Phosphorylation

Tetradifon exerts its acaricidal effect by targeting the mitochondrial energy production pathway. Specifically, it acts as an inhibitor of the mitochondrial oligomycin sensitivity conferring protein (OSCP), a subunit of the F_1F_0 -ATP synthase complex. This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, cell death in the target organism.



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Caption: **Tetradifon's** inhibition of mitochondrial ATP synthase.

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